molecular formula C3H7ClN4O2 B2668659 3-Azido-D-alanine HCl CAS No. 1379690-01-3

3-Azido-D-alanine HCl

Cat. No.: B2668659
CAS No.: 1379690-01-3
M. Wt: 166.57
InChI Key: MQDWRZHPCDDSJZ-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-D-alanine hydrochloride is a modified form of D-alanine, an amino acid. This compound contains an azide group, which makes it particularly useful in click chemistry, a class of biocompatible reactions that are used to quickly and reliably join molecular components. The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-D-alanine hydrochloride typically involves the introduction of an azide group to D-alanine. One common method is to react D-alanine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the azide group is properly incorporated .

Industrial Production Methods

In industrial settings, the production of 3-Azido-D-alanine hydrochloride may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Azido-D-alanine hydrochloride primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions

    CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .

    SPAAC: Does not require a catalyst but involves strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). .

Major Products

The major products of these reactions are triazole derivatives, which are stable and can be used in various applications, including bioconjugation and material science .

Mechanism of Action

The azide group in 3-Azido-D-alanine hydrochloride allows it to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for applications where precise molecular modifications are needed . The molecular targets and pathways involved include the azide and alkyne groups, which undergo cycloaddition to form the triazole ring .

Properties

IUPAC Name

(2R)-2-amino-3-azidopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDWRZHPCDDSJZ-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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